molecular formula C6H4BrFN2O2 B129579 4-Bromo-5-fluoro-2-nitroaniline CAS No. 153505-36-3

4-Bromo-5-fluoro-2-nitroaniline

Cat. No. B129579
Key on ui cas rn: 153505-36-3
M. Wt: 235.01 g/mol
InChI Key: UBANSCIKTQSEOQ-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a suspension of 96 (1.57 g, 6.74 mmol) in EtOH (16 mL) was added SnCl2 (3.82 g, 20.2 mmol). The reaction mixture was heated at reflux for 14 h, cooled to RT and concentrated in vacuo. The residue was partitioned between EtOAc (100 mL) and sat'd. aq. NaHCO3 (200 mL). The resulting slurry was filtered through a pad of Celite® and the wet cake was washed with EtOAc (3×50 mL). The organic layer was washed sequentially with saturated NaHCO3, water, and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 600 mg (43%) of 4-bromo-5-fluorobenzene-1,2-diamine (98) as yellow solid: MS (ESI) m/z=205 [M+1]+.
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
3.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.Cl[Sn]Cl>CCO>[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:6])=[CH:7][C:8]=1[F:9]

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Name
Quantity
16 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3.82 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 h
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (100 mL)
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through a pad of Celite®
WASH
Type
WASH
Details
the wet cake was washed with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed sequentially with saturated NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=CC1F)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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